molecular formula C21H21N3O3S2 B2520848 N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941962-00-1

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2520848
CAS No.: 941962-00-1
M. Wt: 427.54
InChI Key: MBMQOODBWFHHMK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues Evaluation

A study by Ashby, Styles, Anderson, and Paton (1978) explored thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, evaluating their potential carcinogenicity. The compounds synthesized, including thiophene derivatives, were assessed for their activity profiles and potential to elicit tumors in vivo, indicating a focus on carcinogenic potential rather than therapeutic applications Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978).

Advanced Oxidation Processes

Qutob, Hussein, Alamry, and Rafatullah (2022) reviewed the degradation of acetaminophen by advanced oxidation processes (AOPs), discussing the generation of by-products, biotoxicity, and the utility of the Fukui function for predicting reactive sites in molecules. This study provides insights into chemical degradation pathways and the environmental impact of pharmaceutical compounds Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M. (2022).

Bilastine Analysis

Sharma, Hatware, Bhadane, and Patil (2021) summarized the chemistry, pharmacokinetics, pharmacodynamics, and analytical methods of Bilastine, a histamine H1 receptor antagonist. This review highlights the importance of understanding the chemical and pharmacological properties of therapeutic agents Sharma, S., Hatware, K., Bhadane, P., & Patil, K. (2021).

Isoxazolone Derivatives Synthesis

Laroum, Boulcina, Bensouici, and Debache (2019) reported the synthesis and antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones, indicating the role of chemical synthesis in developing potential therapeutic agents with significant biological and medicinal properties Laroum, R., Boulcina, R., Bensouici, C., & Debache, A. (2019).

Properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-14-3-5-15(6-4-14)22-19(25)11-17-12-28-21(24-17)29-13-20(26)23-16-7-9-18(27-2)10-8-16/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMQOODBWFHHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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